2-Methyl-2-(4-methylfuran-3-yl)propanoic acid
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Overview
Description
2-Methyl-2-(4-methylfuran-3-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group at the 4-position and a propanoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylfuran-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylfuran with a suitable alkylating agent to introduce the propanoic acid moiety. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylfuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methyl group on the furan ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 2-Methyl-2-(4-methylfuran-3-yl)propanol.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
2-Methyl-2-(4-methylfuran-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-methylphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
2-Methyl-2-(4-methoxyfuran-3-yl)propanoic acid: Similar structure but with a methoxy group instead of a methyl group on the furan ring.
2-Methyl-2-(4-chlorofuran-3-yl)propanoic acid: Similar structure but with a chlorine atom instead of a methyl group on the furan ring.
Uniqueness
2-Methyl-2-(4-methylfuran-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methyl-2-(4-methylfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12O3/c1-6-4-12-5-7(6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11) |
InChI Key |
OPJMCRXGGUZAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C(C)(C)C(=O)O |
Origin of Product |
United States |
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